molecular formula C11H16N2O2S B2538881 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1257549-01-1

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2538881
CAS No.: 1257549-01-1
M. Wt: 240.32
InChI Key: SRCCOWJGOIRQNW-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a cyclopropyl group, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the cyclopropyl intermediate: This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropylmethanol.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophen-2-ylmethylamine.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of 1-((1-(Carboxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea.

    Reduction: Formation of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)amine.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity compared to its analogs with different aromatic rings.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCOWJGOIRQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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